4-éthyl-5-phényl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

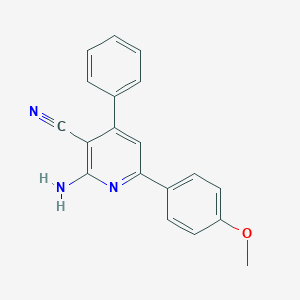

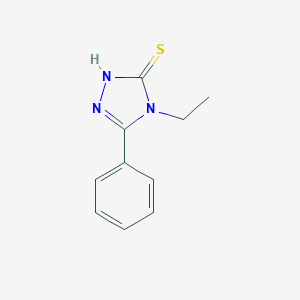

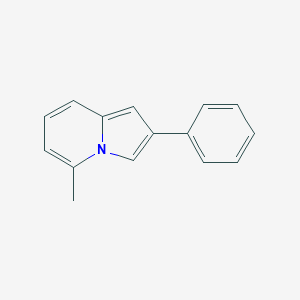

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl and phenyl groups, as well as a thiol group.

Applications De Recherche Scientifique

Inhibition de la Corrosion

4-éthyl-5-phényl-4H-1,2,4-triazole-3-thiol: est reconnu pour son rôle d'inhibiteur de corrosion. La structure du composé, qui comprend des atomes d'azote et de soufre, lui permet d'agir comme un bouclier efficace contre la corrosion des métaux. Il forme un film protecteur sur la surface du métal, déplaçant les molécules d'eau et empêchant les réactions d'oxydation .

Activité Antimicrobienne

Ce dérivé de triazole a été étudié pour ses propriétés antimicrobiennes. Il est particulièrement efficace contre les souches bactériennes, où il peut inhiber la croissance et la prolifération. Cela en fait un candidat potentiel pour une utilisation dans les revêtements et traitements antibactériens .

Produits Chimiques Agricoles

En agriculture, les dérivés de This compound sont utilisés comme fongicides. Ils protègent les cultures en inhibant la croissance des champignons, assurant la sécurité et le rendement des produits agricoles .

Recherche Pharmaceutique

Le cycle triazole est un motif courant dans les produits pharmaceutiques. Des composés comme This compound sont souvent étudiés pour leurs effets thérapeutiques potentiels, y compris les activités anticonvulsivantes, anticancéreuses et anti-inflammatoires .

Science des Matériaux

En science des matériaux, ce composé peut être utilisé pour modifier les surfaces et créer de nouveaux matériaux avec des propriétés améliorées. Sa capacité à former des liaisons fortes avec divers substrats en fait un élément précieux pour le développement de composites avancés .

Chimie Analytique

This compound: est utilisé en chimie analytique comme réactif. Il peut former des complexes avec les métaux, qui sont utiles dans les dosages colorimétriques et autres techniques analytiques pour détecter et quantifier les ions métalliques .

Synthèse Organique

En tant que bloc de construction en synthèse organique, ce composé est utilisé pour construire des molécules plus complexes. Son groupe thiol réactif peut subir diverses transformations, permettant la synthèse d'une large gamme d'entités chimiques .

Matériaux Luminescents

La capacité du composé à interagir avec les métaux et à former des polymères luminescents est intéressante dans le développement de nouvelles technologies d'éclairage et d'affichage. Il peut être utilisé pour créer des matériaux qui émettent de la lumière lors de la stimulation, ce qui a des applications en optoélectronique .

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazole derivatives, to which this compound belongs, exhibit a wide range of biological activities . They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of biological targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that triazoles, in general, have a similar mechanism of action to imidazoles, but with a slower metabolic rate, better oral bioavailability, and less effect on human sterol synthesis . This suggests that the compound may interact with its targets in a similar manner, potentially inhibiting their function or altering their activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may interact with multiple pathways

Pharmacokinetics

It is known that triazoles generally have good oral bioavailability and a slower metabolic rate compared to imidazoles . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.

Result of Action

Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with ethyl and phenyl-substituted hydrazines. One common method involves the use of potassium salt dithiocarbazinate, hydrazine hydrate, and water, which are refluxed together to yield the desired triazole compound . The reaction conditions often include heating and the use of organic solvents to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production methods for 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield

Propriétés

IUPAC Name |

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMMYPNEWSRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350692 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-61-3 | |

| Record name | 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

![5-[(6R)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B188053.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)